![molecular formula C21H26N2O2 B4058885 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4058885.png)
3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide
Übersicht
Beschreibung
3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Parabens and Related Compounds : Parabens, including compounds with structural similarities to 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide, are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties. Despite concerns about their health effects, these compounds are ubiquitous in the environment due to the continuous introduction from consumer products. Studies have found that parabens are always present at low concentrations in effluents of wastewater treatment plants, indicating their persistence and widespread use (Haman et al., 2015).
Antioxidant Properties
- Hydroxycinnamates and Derivatives : Hydroxycinnamates, similar in structural aspects to the compound , exhibit notable antioxidant activities. These compounds, found in various food groups, act by scavenging different types of radicals and serve as chain-breaking antioxidants. Their antioxidant properties are influenced by their structure, highlighting the importance of structural modifications to enhance activity. For instance, ferulic acid and its derivatives have shown potent antioxidant activity in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010).
Pharmacological Insights
- Prokinetic Agents in Gastrointestinal Disorders : Compounds related to this compound, such as cisapride, a substituted piperidinyl benzamide, have been studied for their use as prokinetic agents in gastrointestinal motility disorders. Cisapride facilitates or restores motility throughout the gastrointestinal tract by enhancing acetylcholine release in the myenteric plexus, demonstrating a novel mechanism of action devoid of central depressant or antidopaminergic effects (McCallum et al., 2012).
Environmental and Toxicological Considerations
- Degradation and Toxicity of Organic Compounds : The study on the degradation of organic pollutants, including pharmaceuticals like acetaminophen, by advanced oxidation processes (AOPs) reveals the formation of various by-products. This research underscores the complexity of environmental contamination and the need for efficient degradation pathways. It also emphasizes the importance of understanding the toxicity of degradation by-products to ensure environmental safety (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
3-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-9-5-4-6-18(20)16-23-14-12-17(13-15-23)10-11-21(25)22-19-7-2-1-3-8-19/h1-9,17,24H,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUIGOUUIZNPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


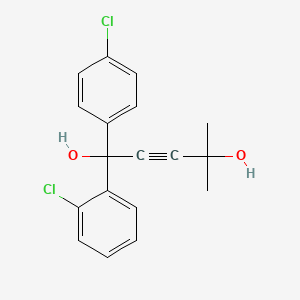
![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4058811.png)
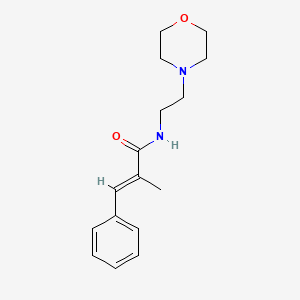
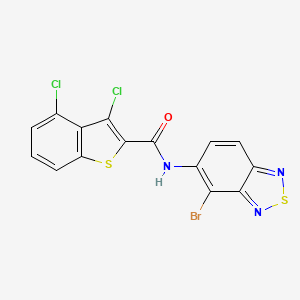
![2-(4-chlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4058841.png)
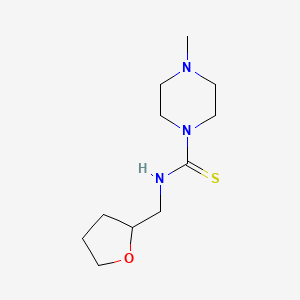
![N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B4058854.png)

![4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4058884.png)
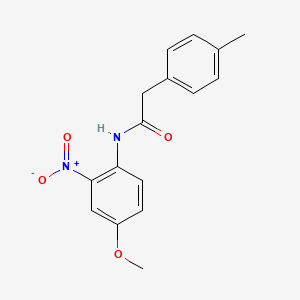
amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)

![N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4058915.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4058917.png)
